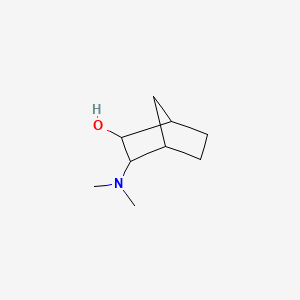

Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)-

Description

Properties

CAS No. |

57128-85-5 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C9H17NO/c1-10(2)8-6-3-4-7(5-6)9(8)11/h6-9,11H,3-5H2,1-2H3 |

InChI Key |

RELHKQZXRPAJSE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2CCC(C2)C1O |

Origin of Product |

United States |

Preparation Methods

Diels–Alder Reaction Followed by Functional Group Transformations

A key synthetic approach involves a sequential Diels–Alder reaction and rearrangement sequence, which has been well documented for preparing functionalized bicyclo[2.2.1]heptanes.

Step 1: Diels–Alder Cycloaddition

- Reactants: A diene (e.g., cyclopentadiene or substituted derivatives) and an appropriate dienophile (e.g., methacrolein or other α,β-unsaturated carbonyl compounds).

- Catalysts: Lewis acids such as methylaluminum dichloride (MeAlCl2), tin tetrachloride (SnCl4), or perchloric acid (HClO4) are used to promote the reaction and control stereoselectivity.

- Conditions: The reaction is typically conducted in toluene at low temperatures (−20 °C) to favor the endo adduct formation and high enantiomeric excess (up to 97% ee reported).

Step 2: Rearrangement and Functionalization

- After the initial cycloaddition, the intermediate undergoes rearrangement upon warming to room temperature or mild heating (up to 80 °C), often in the presence of additional Lewis acid catalyst.

- This rearrangement allows installation of hydroxyl groups and further functionalization.

- Quenching with aqueous sodium bicarbonate and extraction yields the bicyclic alcohol intermediate.

Step 3: Introduction of the Dimethylamino Group

- The dimethylamino substituent is introduced via nucleophilic substitution or amination reactions on the bicyclic intermediate.

- For example, treatment of the bicyclic alcohol with dimethylamine under controlled conditions allows substitution at the 3-position to yield the 3-(dimethylamino) derivative.

- Protection and deprotection steps may be employed to ensure regio- and stereoselectivity.

Purification: The final product is purified by column chromatography (silica gel) and bulb-to-bulb distillation, yielding the pure (endo,endo)-configured compound.

Use of Chiral Auxiliaries and Catalysts for Asymmetric Synthesis

- The stereochemical control during the synthesis is enhanced by using chiral Lewis acid catalysts or chiral auxiliary groups.

- For example, Corey’s oxazaborolidine catalysts and EtAlCl2 have been employed to achieve high enantiomeric excess in the Diels–Alder step.

- The presence of chiral catalysts ensures the formation of the desired stereoisomer, critical for biological activity.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Diene (10 mmol), dienophile (20 mol%), MeAlCl2 (2 mL, 1.0 M in hexane), toluene, −20 °C, 1 h | Diels–Alder reaction to form bicyclic intermediate | Monitored by GC; high stereoselectivity |

| 2 | Additional MeAlCl2 (10 mL), room temperature to 80 °C, 1 h | Rearrangement to install hydroxyl group | Complete conversion; controlled stereochemistry |

| 3 | Quench with saturated NaHCO3, extraction with MTBE, drying (MgSO4) | Work-up and isolation of bicyclic alcohol | Purified by chromatography; 57% isolated yield reported |

| 4 | Treatment with dimethylamine or equivalent amination reagent | Introduction of dimethylamino group at C-3 | High regio- and stereoselectivity; yields vary |

Analytical Data Supporting the Structure and Purity

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for the bicyclic protons and the dimethylamino methyl groups.

- Coupling constants confirm the endo,endo stereochemistry.

- Mass Spectrometry:

- Molecular ion peak consistent with C9H17NO (m/z = 155).

- X-ray Crystallography:

- Confirms the three-dimensional stereochemical arrangement of substituents.

- Chromatographic Purity:

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Diels–Alder / Rearrangement | Diene, dienophile, MeAlCl2, SnCl4, HClO4 | −20 °C to 80 °C, toluene solvent | High stereoselectivity, scalable | Requires careful control of Lewis acid equivalents |

| Chiral Auxiliary Catalysis | Corey’s oxazaborolidine, EtAlCl2 | Low temperature, chiral catalyst | Excellent enantiomeric excess (up to 97% ee) | Catalyst cost and sensitivity |

| Amination Post-Cycloaddition | Dimethylamine or equivalent | Mild conditions | Specific introduction of dimethylamino group | Potential side reactions if not controlled |

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated bicyclic amine.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated bicyclic amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key Observations :

- However, its hydrochloride salt derivative (e.g., butylamino analog) shows higher molecular weight and altered bioavailability .

- Stereochemistry : The endo,endo configuration of the target compound contrasts with the exo,exo isomer (CAS 103729-96-0), which exhibits different catalytic efficiency in asymmetric synthesis due to spatial arrangement .

- Functional Group Modifications : Acetylation of the hydroxyl group (as in bornyl acetate) reduces hydrogen-bonding capacity, increasing volatility and making it suitable for essential oils .

Physicochemical and Reactivity Comparisons

- Ionization Energy: The target compound’s IE (8.60 eV) is lower than typical aliphatic alcohols (e.g., borneol, IE ~9–10 eV), likely due to electron-donating effects of the dimethylamino group .

- Boiling Points : Bornyl acetate (496.7 K) has a higher boiling point than the target compound, reflecting the influence of the acetyl group on intermolecular forces.

- Catalytic Activity : The target compound’s endo,endo configuration may sterically hinder certain reactions compared to the exo,exo isomer, which is more effective in coordinating aldehydes during enantioselective additions .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to assign stereochemistry and substituent positions. Coupling constants (e.g., ) help confirm bicyclic ring conformation .

- Gas Chromatography/Mass Spectrometry (GC/MS) : Compare retention indices (e.g., using NIST libraries) and fragmentation patterns to differentiate from structural analogs like borneol or fenchol derivatives .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., -OH, -N(CH)) through characteristic stretching frequencies (e.g., 3200–3600 cm for -OH) .

Q. Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal lattice parameters and electron density maps .

- Optical Rotation : Compare specific rotation values ([α]) with literature data for enantiopure standards (e.g., (-)-borneol: [α] = -37.7°) .

- NOESY NMR : Detect spatial proximity of bridgehead protons to confirm endo-substituent orientation .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Q. Methodological Answer :

- Standardized Bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and microbial strains across studies to minimize variability .

- Dose-Response Curves : Establish EC/IC values under controlled conditions (e.g., pH, solvent) to compare potency .

- Metabolite Profiling : Rule out confounding effects from impurities (e.g., borneol or fenchol derivatives) via LC-MS/MS .

Q. Example Data Contradiction :

| Study | Reported Activity | Possible Confounder | Resolution Method |

|---|---|---|---|

| A (2023) | Anticancer (IC = 10 μM) | Borneol contamination | LC-MS/MS purification |

| B (2024) | No activity | Low purity (85%) | Column chromatography |

Advanced: What strategies enable enantioselective synthesis of this compound?

Q. Methodological Answer :

- Chiral Catalysts : Use Sharpless epoxidation or Evans auxiliaries to control stereochemistry during bicyclic ring formation .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate the desired enantiomer .

- Stereospecific Rearrangements : Leverage Cope or Claisen rearrangements to retain endo-configuration .

Q. Synthetic Route Example :

Step 1 : Diels-Alder reaction of cyclopentadiene with a dimethylamino-substituted dienophile.

Step 2 : Stereochemical control via chiral Lewis acids (e.g., BINOL-derived catalysts) .

Step 3 : Reduction of ketone intermediate to -OH using NaBH/CeCl .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GABA for neuroactivity) .

- QM/MM Simulations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Pharmacophore Modeling : Align structural features (e.g., -OH, -N(CH)) with known bioactive molecules .

Q. Case Study :

- Target : Acetylcholinesterase (AChE)

- Key Interaction : Hydrogen bonding between -OH and Ser203 residue .

- Validation : Compare inhibition constants (K) from in vitro assays with docking scores .

Basic: What are the challenges in chromatographic separation from structurally similar analogs?

Q. Methodological Answer :

- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) to resolve dimethylamino derivatives from borneol/fenchol .

- Chiral Stationary Phases : Use cyclodextrin-based columns to separate enantiomers .

- GC Capillary Columns : Select polar phases (e.g., DB-WAX) to improve resolution of bicyclic alcohols .

Q. Separation Data :

| Compound | Retention Time (min) | Column Type |

|---|---|---|

| Target Compound | 12.3 | DB-WAX |

| Borneol | 11.8 | DB-WAX |

| Fenchol | 13.1 | DB-WAX |

Advanced: How to address discrepancies in reported melting points or solubility data?

Q. Methodological Answer :

- Purification Protocols : Recrystallize from ethanol/water mixtures to remove hygroscopic impurities .

- DSC Analysis : Measure melting points via differential scanning calorimetry (DSC) at controlled heating rates .

- Solubility Studies : Use shake-flask method with HPLC quantification in buffers (pH 2–12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.